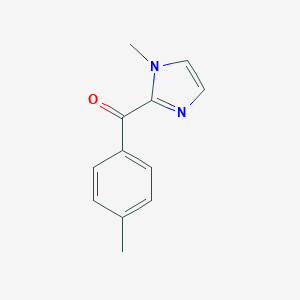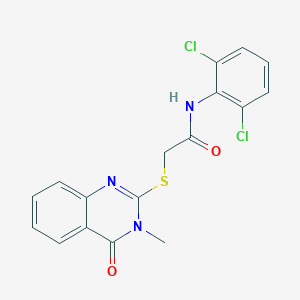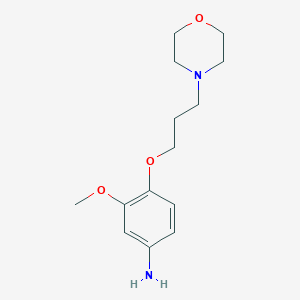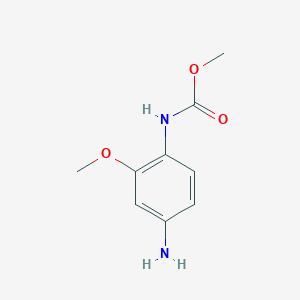
(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-methyl-1H-imidazol-2-yl)(4-methylphenyl)methanone” is an organic intermediate . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of “this compound” derivatives can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Chemical Reactions Analysis
The alcohols produced in the synthesis process were convertible into the carbonyl compounds via the corresponding quaternary salts . This indicates that the compound can undergo a variety of chemical reactions, particularly those involving the carbonyl group.Applications De Recherche Scientifique
Crystal Structure Analysis
A study on V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl) phenyl)methanone, explored their synthesis, characterization, and crystal structures. The research demonstrated the ligands' three-dimensional networking in crystal structures through various intermolecular interactions, providing insights into the structural basis for their applications in material science and coordination chemistry (Wang et al., 2017).
Synthesis and Characterization
Another significant contribution to this field is the development of efficient synthesis methods for related compounds, such as the potent BACE1 inhibitor for Alzheimer's Disease treatment. This study showcases the practical applications in medicinal chemistry through innovative synthetic routes (Zhou et al., 2009).
Antimicrobial and Antioxidant Activities
Research on imidazole-containing compounds, such as (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, has highlighted their potential antimicrobial properties against pathogens like Aspergillus fumigatus. This underscores the importance of these compounds in developing new antimicrobial agents (Bailey & Ashburn, 2021).
Electrochemical and Optical Properties
The synthesis and characterization of oligobenzimidazoles and their electrochemical, electrical, optical, thermal, and rectification properties have been studied. These findings reveal the compounds' potential applications in electronic and photonic devices, showcasing their versatility beyond mere structural interests (Anand & Muthusamy, 2018).
Corrosion Inhibition
Imidazole-based molecules have demonstrated efficacy in inhibiting carbon steel corrosion in acidic mediums. This application is critical in industrial settings, where material durability and longevity are paramount. The study combines experimental and molecular modeling approaches to elucidate the mechanisms behind corrosion inhibition, providing a pathway for developing more effective corrosion inhibitors (Costa et al., 2021).
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-8-14(12)2/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXRMWVCVOVDEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichlorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B354140.png)
![Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B354157.png)

![7-[(2-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354171.png)


![Ethyl [2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B354253.png)
![[(Carboxymethyl)-4-methoxyanilino]acetic acid](/img/structure/B354255.png)





![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)